4-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
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Overview
Description
4-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a thiadiazole ring, a piperazine ring, and a tetrahydroquinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclopropylamine with thiocarbonyl compounds under specific conditions.
Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with appropriate reagents.
Coupling Reactions: The thiadiazole and piperazine rings are then coupled using suitable coupling agents.
Formation of Tetrahydroquinazoline Ring: The final step involves the formation of the tetrahydroquinazoline ring through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring.
Reduction: Reduction reactions can occur at the piperazine ring, leading to the formation of various reduced derivatives.
Substitution: Substitution reactions are common, especially at the quinazoline ring, where different substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Scientific Research Applications
4-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: The compound is used in biological assays to study its effects on various cellular processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: The compound can modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and have similar biological activities.
Piperazine Derivatives: Compounds with piperazine rings are known for their pharmacological properties.
Quinazoline Derivatives: These compounds are widely studied for their anticancer and antimicrobial activities.
Uniqueness
4-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is unique due to its combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C17H22N6S |
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Molecular Weight |
342.5 g/mol |
IUPAC Name |
3-cyclopropyl-5-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C17H22N6S/c1-2-4-14-13(3-1)16(19-11-18-14)22-7-9-23(10-8-22)17-20-15(21-24-17)12-5-6-12/h11-12H,1-10H2 |
InChI Key |
WAZWSZZVCFNGOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCN(CC3)C4=NC(=NS4)C5CC5 |
Origin of Product |
United States |
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